N,N-Diethyl-p-phenylenediamine sulfate
Overview
Description
N,N-Diethyl-p-phenylenediamine sulfate is a chemical compound with the molecular formula (C2H5)2NC6H4NH2 · H2SO4. It is commonly used in various analytical and industrial applications due to its unique chemical properties. This compound is known for its role as a chromogenic indicator in the determination of free and total chlorine by titrimetric, colorimetric, and spectroscopic methods .
Mechanism of Action
Target of Action
N,N-Diethyl-p-phenylenediamine sulfate, also known as N1,N1-Diethylbenzene-1,4-diamine sulfate, is primarily used for the spectrophotometric determination of drugs . It targets drugs such as salbutamol sulfate, ritodrine hydrochloride, and isoxsuprine hydrochloride that contain a phenolic group . It is also used in the analysis of drugs like dapsone hydrochloride, sulfamethoxazole, and sulfadiazine that contain an aromatic amino group .
Mode of Action
The compound acts as a chromogenic indicator in the determination of free and total chlorine by titrimetric, colorimetric, and spectroscopic methods . It interacts with its targets by forming colored complexes that can be detected spectrophotometrically .
Biochemical Pathways
It is known to be involved in the spectrophotometric determination of certain drugs, implying its role in the biochemical pathways related to these drugs .
Pharmacokinetics
It is soluble in water and alcohol , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of colored complexes when it interacts with certain drugs . These complexes can be detected using spectrophotometric methods, allowing for the determination of the presence and quantity of the targeted drugs .
Action Environment
The compound is light-sensitive and air-sensitive . Therefore, environmental factors such as light and air exposure can influence its action, efficacy, and stability. It is recommended to keep the container tightly closed in a dry and well-ventilated place . It is also incompatible with strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions, particularly in the detection of hydrogen peroxide and glucose. It interacts with enzymes such as peroxidases, which catalyze the oxidation of this compound, resulting in a color change that can be measured spectrophotometrically . This interaction is essential for various diagnostic assays, including those used in medical research and health monitoring. The compound’s ability to act as a chromogenic indicator is due to its interaction with specific biomolecules, leading to the formation of colored products that can be quantitatively analyzed.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with peroxidases can lead to the generation of reactive oxygen species, which can impact cellular functions . Additionally, the compound’s role in detecting hydrogen peroxide suggests that it may influence oxidative stress responses in cells. These effects highlight the importance of understanding the cellular impact of this compound in both research and clinical applications.
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by peroxidases, leading to the formation of a colored product. This reaction is facilitated by the compound’s structure, which allows it to act as a substrate for peroxidase enzymes . The oxidation process involves the transfer of electrons from this compound to the enzyme, resulting in the formation of a radical intermediate. This intermediate then reacts with other molecules to produce the final colored product, which can be measured spectrophotometrically.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be light-sensitive and air-sensitive, which can affect its stability and reactivity . Long-term studies have shown that this compound can degrade over time, leading to changes in its effectiveness as a chromogenic indicator. Understanding these temporal effects is crucial for ensuring accurate and reliable results in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used effectively in diagnostic assays. At high doses, it may exhibit toxic or adverse effects . Studies have shown that excessive exposure to this compound can lead to organ toxicity and other adverse health effects in animal models. These findings underscore the importance of careful dosage management in both research and clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as peroxidases, which catalyze its oxidation and subsequent conversion into colored products . This interaction is crucial for the compound’s role as a chromogenic indicator in biochemical assays. Additionally, this compound may influence metabolic flux and metabolite levels, further highlighting its importance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays and diagnostics.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . The compound is typically directed to specific compartments or organelles where it can interact with enzymes and other biomolecules. This localization is crucial for its function as a chromogenic indicator, as it ensures that the compound is in the right place to participate in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-p-phenylenediamine sulfate can be synthesized through the reaction of N,N-diethyl-p-phenylenediamine with sulfuric acid. The reaction typically involves the following steps:
Nitration: N,N-Diethyl-p-phenylenediamine is nitrated using a mixture of nitric acid and sulfuric acid to form the nitro derivative.
Reduction: The nitro derivative is then reduced to the corresponding amine using a reducing agent such as iron powder or tin chloride.
Sulfonation: The resulting amine is treated with sulfuric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-p-phenylenediamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid compounds.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder or tin chloride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N,N-Diethyl-p-phenylenediamine sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N,N-Dimethyl-p-phenylenediamine sulfate
- N,N-Diethyl-1,4-phenylenediammonium sulfate
- N,N-Diethyl-p-phenylenediamine oxalate
Comparison: N,N-Diethyl-p-phenylenediamine sulfate is unique due to its specific chromogenic properties, making it highly effective in analytical applications. Compared to its dimethyl counterpart, the diethyl derivative offers better solubility and stability in various solvents. Additionally, the sulfate salt form enhances its reactivity and ease of handling in industrial processes .
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLDJQABCMPYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86156-59-4, 93-05-0 (Parent) | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86156-59-4 | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
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Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
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DSSTOX Substance ID |
DTXSID301015702 | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |
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Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light pink odorless solid; [VWR International MSDS] | |
Record name | p-Amino-N,N-diethylaniline sulfate | |
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CAS No. |
6283-63-2, 6065-27-6 | |
Record name | Diethyl-p-phenylenediamine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6283-63-2 | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
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Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
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Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |
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Record name | 4-amino-N,N-diethylaniline sulphate | |
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Record name | N,N-diethylbenzene-1,4-diammonium sulphate | |
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Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE SULFATE | |
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Retrosynthesis Analysis
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